Product packaging for 1-Phenylpiperazine-2-carbonitrile(Cat. No.:)

1-Phenylpiperazine-2-carbonitrile

Cat. No.: B13962135
M. Wt: 187.24 g/mol
InChI Key: UXDJYDVZTKFIBR-UHFFFAOYSA-N
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Description

1-Phenylpiperazine-2-carbonitrile (CAS 201609-32-7) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . Its structure features a piperazine ring, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The piperazine ring is substituted with a phenyl group and a nitrile (carbonitrile) function at the 2-position, which can serve as a key synthetic intermediate for further chemical modifications . Piperazine derivatives are extensively investigated for a wide spectrum of therapeutic activities, including antiviral, anticancer, antibacterial, and antipsychotic applications . Specifically, phenylpiperazine-based compounds have been studied as intestinal permeation enhancers to improve the absorption of macromolecular therapeutics . Furthermore, recent drug repurposing studies highlight 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives as potential selective anticancer agents against breast cancer cells, underscoring the continued research interest in this chemical class . The parent compound, 1-phenylpiperazine, is documented as a rigid analogue of amphetamine and functions as a monoamine releasing agent . This compound is intended for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B13962135 1-Phenylpiperazine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-phenylpiperazine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-11-9-13-6-7-14(11)10-4-2-1-3-5-10/h1-5,11,13H,6-7,9H2

InChI Key

UXDJYDVZTKFIBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C#N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Phenylpiperazine 2 Carbonitrile

Direct Synthetic Routes to 1-Phenylpiperazine-2-carbonitrile

Direct synthetic strategies focus on constructing the this compound molecule in a convergent manner, where the core heterocyclic structure is formed concurrently with the introduction of the key functional groups.

Reaction Pathways Involving De Novo Formation of the Nitrile Functionality

A primary route for the de novo formation of the nitrile group on the piperazine (B1678402) ring is a modification of the classic Strecker synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This multicomponent reaction is renowned for its efficiency in producing α-amino nitriles from an aldehyde, an amine, and a cyanide source. mdpi.comyoutube.com In a plausible pathway to this compound, a three-component reaction would involve N-phenylethylenediamine, glyoxal (B1671930), and a cyanide salt such as potassium cyanide (KCN) or sodium cyanide (NaCN).

The proposed mechanism proceeds through several key steps:

Imine Formation: N-phenylethylenediamine reacts with glyoxal to form a di-imine intermediate.

Cyclization and Cyanide Addition: This intermediate undergoes a double intramolecular cyclization. The cyanide ion then attacks one of the iminium carbons, leading to the formation of the piperazine ring with the nitrile group at the C2 position. masterorganicchemistry.com

This one-pot synthesis is highly convergent, assembling the complex heterocyclic structure from simple, acyclic precursors. The reaction is typically promoted by acid, which facilitates both the imine formation and the subsequent nucleophilic addition of the cyanide. organic-chemistry.org

Utilization of Precursors and Key Intermediate Compounds

The success of direct synthetic routes hinges on the availability and reactivity of specific precursors and intermediates. For the Strecker-type synthesis of this compound, the key starting materials are:

N-phenylethylenediamine: This substituted 1,2-diamine serves as the backbone of the piperazine ring, introducing the phenyl group at the N1 position from the outset. The use of 1,2-diamines is a common strategy for building the piperazine core. nih.govnih.gov

Glyoxal: As a simple dialdehyde, glyoxal provides the two-carbon unit required to close the six-membered ring.

Cyanide Source: A simple inorganic cyanide, such as NaCN or KCN, is used to introduce the nitrile functionality.

The primary intermediate in this pathway is the di-imine formed from the condensation of N-phenylethylenediamine and glyoxal. The stability and reactivity of this intermediate are crucial for the subsequent cyclization and cyanation steps.

Indirect Synthetic Approaches via Derivatization of Phenylpiperazine Scaffolds

Indirect methods involve the modification of a pre-existing piperazine or phenylpiperazine structure. These routes are often more linear and may require protection/deprotection steps but can offer alternative pathways when direct routes are challenging.

N-Functionalization Strategies Leading to Piperazine Nitriles

An alternative to direct synthesis is the functionalization of a pre-formed piperazine-2-carbonitrile (B67463) scaffold. This method would involve the N-arylation of piperazine-2-carbonitrile with a phenyl-donating reagent. Common and effective methods for this transformation include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and would involve reacting piperazine-2-carbonitrile with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction can also be employed for the N-arylation of the piperazine nitrogen with an aryl halide.

These strategies are contingent on the prior synthesis or availability of the piperazine-2-carbonitrile core.

Multicomponent Reactions Incorporating Nitrile Groups

The Strecker-type synthesis described in section 2.1.1 is a prime example of a multicomponent reaction that directly incorporates the nitrile group into the final structure. wikipedia.orgorganic-chemistry.org This approach is highly atom-economical and allows for the rapid assembly of molecular complexity from simple building blocks. mdpi.com The convergence of N-phenylethylenediamine, glyoxal, and a cyanide source in a single pot to yield this compound exemplifies the power of multicomponent strategies in heterocyclic synthesis. masterorganicchemistry.comyoutube.com

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in many of the synthetic routes to this compound, enhancing reaction rates, yields, and selectivity.

For the direct Strecker-type synthesis , the reaction is often catalyzed by acid or base to facilitate the formation of the imine intermediate and the subsequent nucleophilic attack. organic-chemistry.org

In the indirect N-arylation approaches , transition metal catalysts are essential. The specific catalytic system depends on the chosen reaction:

ReactionCatalyst SystemDescription
Buchwald-Hartwig Amination Palladium(0) or Palladium(II) precursors with phosphine ligands (e.g., dppf, XPhos)Highly efficient for the coupling of amines with aryl halides and triflates.
Ullmann Condensation Copper(I) salts (e.g., CuI) often with a ligandA classic method for N-arylation, typically requiring higher temperatures than palladium-catalyzed methods.

Additionally, modern advancements in cyanation reactions have introduced nickel-based catalytic systems for the conversion of various organic electrophiles to nitriles, which could be relevant in alternative synthetic designs. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for Piperazine Arylation

The formation of the N-aryl bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a highly efficient and versatile method for this transformation. organic-chemistry.orgkit.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

A plausible synthetic route to this compound via this method would involve the arylation of a pre-existing 2-piperazinecarbonitrile core. While specific literature for the direct arylation of 2-piperazinecarbonitrile is scarce, the general principles of the Buchwald-Hartwig reaction are broadly applicable to a wide range of amine substrates. nih.gov

The reaction would proceed by the palladium-catalyzed coupling of 2-piperazinecarbonitrile with an aryl halide, such as bromobenzene or chlorobenzene. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. Modern Buchwald-Hartwig protocols often employ sterically hindered and electron-rich phosphine ligands, which promote the challenging reductive elimination step and are effective for a broad range of substrates. organic-chemistry.org

A representative, albeit generalized, set of conditions for the Buchwald-Hartwig arylation of a piperazine derivative is presented in the table below.

Parameter Condition Reference
Aryl Halide Bromobenzene organic-chemistry.org
Amine 2-Piperazinecarbonitrile-
Catalyst Pd(OAc)2 or Pd2(dba)3 kit.edu
Ligand SPhos, XPhos, or similar biaryl phosphine ligands kit.edu
Base NaOtBu, K3PO4, or Cs2CO3 organic-chemistry.org
Solvent Toluene or Dioxane chemicalbook.com
Temperature 80-120 °C chemicalbook.com

An alternative approach involves the construction of the piperazine ring from an N-arylated precursor. For instance, N-phenylethylenediamine could be cyclized with a suitable two-carbon synthon that already contains or can be converted to the nitrile functionality. However, the direct arylation of the pre-formed 2-cyanopiperazine ring is often more convergent.

Organocatalytic and Biocatalytic Approaches

While transition metal catalysis is well-established, organocatalytic and biocatalytic methods are emerging as powerful alternatives, particularly for the synthesis of chiral molecules.

Organocatalysis offers a metal-free approach to the synthesis of functionalized piperazines. For the preparation of enantiomerically enriched this compound, an organocatalytic asymmetric Strecker reaction could be envisioned. mdpi.com This would involve the reaction of a suitably protected N-phenyl-1,2-diaminoethane derivative to form an imine in situ, which would then be subjected to cyanation with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a chiral organocatalyst. mdpi.com Chiral thiourea (B124793) or phosphoric acid catalysts have shown great success in similar asymmetric cyanations. mdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally benign route to chiral compounds. chemicalbook.com In the context of this compound synthesis, enzymes could be employed to generate a chiral 2-cyanopiperazine precursor. For example, a nitrilase could potentially be used for the enantioselective hydrolysis of a dinitrile precursor, or a transaminase could be used for the asymmetric synthesis of a chiral amino acid derivative that can be cyclized to the desired piperazine. mdpi.com A combined enzyme- and transition metal-catalyzed strategy could also be employed, where an enzyme sets a key stereocenter in an early intermediate, which is then elaborated into the final product using metal catalysis. digitellinc.com

While specific examples for the direct biocatalytic synthesis of this compound are not yet reported, the potential of this technology for producing chiral pharmaceutical intermediates is vast and continues to grow. chemicalbook.com

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions as it reduces waste. unibo.it Both transition metal and organocatalysis contribute to higher atom economy.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The development of synthetic protocols in greener solvents, such as water or bio-based solvents, is a key area of green chemistry research. unibo.it For piperazine synthesis, some methods have been adapted to more environmentally friendly solvent systems. organic-chemistry.org

Energy Efficiency: Conducting reactions at milder temperatures and pressures reduces energy consumption. The development of highly active catalysts that operate under ambient conditions is a major goal. Photoredox catalysis, which uses visible light to drive chemical reactions, is a promising energy-efficient approach for C-H functionalization of piperazines. mdpi.comresearchgate.net

Waste Reduction: Designing synthetic routes that are convergent and have fewer steps can significantly reduce waste. The direct C-H functionalization to introduce the cyano group onto a pre-formed 1-phenylpiperazine (B188723) ring, if developed, would be a highly atom-economical and greener alternative to multi-step sequences. doaj.org

By considering these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Pathways of 1 Phenylpiperazine 2 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating in hydrolysis, reduction, and cycloaddition reactions. lumenlearning.com

The nitrile group of 1-phenylpiperazine-2-carbonitrile can be hydrolyzed to form carboxylic acid derivatives. lumenlearning.com This transformation can occur under either acidic or basic conditions, proceeding through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. lumenlearning.comchemistrysteps.com The initial product is an amide, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 1-phenylpiperazine-2-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the nitrile undergoes hydrolysis upon heating. chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com This process initially forms the salt of the carboxylic acid. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.uklibretexts.org

Table 1: Hydrolysis Reactions of the Nitrile Group

Reaction Condition Intermediate Product Final Product (after workup)
Acidic (e.g., HCl, H₂O, heat) 1-Phenylpiperazine-2-carboxamide 1-Phenylpiperazine-2-carboxylic acid
Basic (e.g., NaOH, H₂O, heat) Sodium 1-phenylpiperazinate-2-carboxylate 1-Phenylpiperazine-2-carboxylic acid

The nitrile group can be reduced to a primary amine, yielding (1-phenylpiperazin-2-yl)methanamine. This is a common transformation for nitriles and can be achieved using various reducing agents. researchgate.netorganic-chemistry.org

Common methods for the reduction of nitriles include the use of:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. researchgate.net

Boranes: Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diisopropylaminoborane (B2863991) can effectively reduce nitriles. researchgate.netresearchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or rhodium. researchgate.net

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

Table 2: Reductive Transformation of the Nitrile Group

Reagent Product
Lithium aluminum hydride (LiAlH₄) (1-Phenylpiperazin-2-yl)methanamine
Borane-tetrahydrofuran (BH₃-THF) (1-Phenylpiperazin-2-yl)methanamine
H₂/Raney Nickel (1-Phenylpiperazin-2-yl)methanamine

The nitrile group can act as a dienophile or a 2π component in cycloaddition reactions, leading to the formation of new heterocyclic rings. These reactions are valuable for constructing complex molecular architectures. For instance, nitriles can participate in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes. mdpi.comresearchgate.net The presence of an electron-withdrawing group, such as the cyano group, can be essential for the success of some of these reactions. mdpi.com

The reactivity in cycloadditions can be influenced by the electronic nature of the reaction partners. nih.gov For example, inverse electron demand Diels-Alder reactions, where the nitrile-containing compound reacts with an electron-rich diene, are a common strategy for synthesizing highly substituted heterocycles. nih.gov

Reactions at the Piperazine (B1678402) Ring System

The piperazine ring contains two nitrogen atoms that are key centers of reactivity.

The nitrogen atoms of the piperazine ring are nucleophilic and can react with a variety of electrophiles. The nitrogen at the 4-position (N-4), being a secondary amine, is generally more reactive towards electrophiles than the N-1 nitrogen, which is directly attached to the phenyl group, making it a less nucleophilic aniline-type nitrogen.

Common electrophilic substitution reactions at the N-4 position include:

Alkylation: Reaction with alkyl halides to introduce alkyl groups. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. nih.gov

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

The basicity of the piperazine nitrogens can be tuned by the substituents, which in turn affects their reactivity. acs.org

Table 3: Electrophilic Substitution at the N-4 Position of the Piperazine Ring

Electrophile Reagent Example Product Type
Alkyl Halide Methyl Iodide N-Alkyl-1-phenylpiperazine-2-carbonitrile
Acyl Chloride Acetyl Chloride N-Acyl-1-phenylpiperazine-2-carbonitrile
Sulfonyl Chloride Tosyl Chloride N-Sulfonyl-1-phenylpiperazine-2-carbonitrile

While the piperazine ring is generally stable, it can undergo ring-opening or fragmentation reactions under specific and often harsh conditions. These reactions are less common than substitutions on the nitrogen atoms. Ring-opening can sometimes be achieved through reactions such as the von Braun reaction, which involves reacting a cyclic tertiary amine with cyanogen (B1215507) bromide, leading to the cleavage of a C-N bond. Another possibility is through exhaustive methylation (Hofmann elimination), although this is a multi-step process.

Reactions at the Phenyl Moiety

The phenyl ring of this compound is susceptible to a range of chemical modifications, primarily guided by the electronic influence of the substituted piperazine ring. The nitrogen atom of the piperazine directly attached to the phenyl ring possesses a lone pair of electrons that can be delocalized into the aromatic system, thereby activating the ring towards electrophilic attack. However, the presence of the electron-withdrawing nitrile group at the 2-position of the piperazine ring can modulate this activating effect.

Electrophilic Aromatic Substitution Reactions

The piperazinyl group, acting as a whole, is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen atom's lone pair to stabilize the arenium ion intermediate formed during the reaction. Consequently, incoming electrophiles are preferentially directed to the positions ortho and para to the piperazine substituent.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the general principles of EAS on N-phenylpiperazine derivatives provide a strong predictive framework. Common EAS reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄1-(4-Nitrophenyl)piperazine-2-carbonitrile and 1-(2-Nitrophenyl)piperazine-2-carbonitrile
BrominationBr₂, FeBr₃1-(4-Bromophenyl)piperazine-2-carbonitrile and 1-(2-Bromophenyl)piperazine-2-carbonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Acetylphenyl)piperazine-2-carbonitrile and 1-(2-Acetylphenyl)piperazine-2-carbonitrile

It is important to note that the reaction conditions would need to be carefully controlled to avoid potential side reactions, such as oxidation of the piperazine ring or reactions involving the nitrile group. The presence of the cyano group, being electron-withdrawing, might slightly deactivate the piperazine ring's activating effect compared to an unsubstituted N-phenylpiperazine.

Functional Group Interconversions on the Phenyl Substituents

The true synthetic utility of this compound is often realized through the interconversion of functional groups on pre-existing substituted derivatives. Many synthetic strategies involve the initial preparation of a substituted aniline (B41778), which is then used to construct the 1-arylpiperazine-2-carbonitrile core. Subsequent modifications of these substituents can lead to a diverse array of compounds.

For instance, a nitro group introduced via electrophilic aromatic substitution can be readily reduced to an amino group. This amino functionality can then serve as a handle for a variety of further chemical transformations, including diazotization followed by Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Similarly, a methoxy (B1213986) group on the phenyl ring can be cleaved to a hydroxyl group, which can then be alkylated or acylated. Carbonyl groups introduced via Friedel-Crafts acylation can be reduced to the corresponding alcohols or alkanes, or they can participate in condensation reactions.

A notable example from the literature, although not on the 2-carbonitrile derivative specifically, details the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine. wikipedia.org In this work, various substituents were introduced onto the phenyl ring of the aniline precursor before the formation of the piperazine ring. This highlights a common strategy where the desired phenyl substitution pattern is established early in the synthetic sequence. Subsequent reactions were then performed on the piperazine nitrogen. wikipedia.org

Table 2: Illustrative Functional Group Interconversions on Substituted 1-Phenylpiperazine (B188723) Derivatives

Starting MaterialReagents and ConditionsProduct
1-(4-Nitrophenyl)piperazine-2-carbonitrileH₂, Pd/C or SnCl₂, HCl1-(4-Aminophenyl)piperazine-2-carbonitrile
1-(4-Aminophenyl)piperazine-2-carbonitrile1. NaNO₂, HCl, 0-5 °C2. CuBr1-(4-Bromophenyl)piperazine-2-carbonitrile
1-(4-Methoxyphenyl)piperazine-2-carbonitrileBBr₃, CH₂Cl₂1-(4-Hydroxyphenyl)piperazine-2-carbonitrile
1-(4-Acetylphenyl)piperazine-2-carbonitrileNaBH₄, MeOH1-(4-(1-Hydroxyethyl)phenyl)piperazine-2-carbonitrile

These examples underscore the synthetic flexibility offered by functional group interconversions on the phenyl moiety of 1-phenylpiperazine derivatives, enabling the generation of a wide range of analogues for various research applications.

Structural Characterization and Advanced Spectroscopic Analysis of 1 Phenylpiperazine 2 Carbonitrile

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to determining the precise structure of 1-Phenylpiperazine-2-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 1-Phenylpiperazine (B188723), ¹H-NMR and ¹³C-NMR are particularly informative. nih.gov

¹H-NMR: In a typical ¹H-NMR spectrum of 1-phenylpiperazine recorded in CDCl₃, distinct signals corresponding to the different types of protons are observed. chemicalbook.com The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, while the protons of the piperazine (B1678402) ring resonate at higher field strengths. chemicalbook.com

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov The carbon atoms of the phenyl ring and the piperazine ring will have characteristic chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. nih.gov

Below is an interactive data table summarizing the ¹H-NMR spectral data for 1-Phenylpiperazine.

Assignment Chemical Shift (ppm)
Phenyl H7.237
Phenyl H6.889
Phenyl H6.834
Piperazine CH₂3.072
Piperazine CH₂2.949
NH2.44

Note: The data is based on a 400 MHz spectrum in CDCl₃. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of 1-phenylpiperazine, characteristic absorption bands are observed. The N-H stretching vibration of the piperazine ring is typically seen in the region of 3180-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperazine ring appear in their respective characteristic regions. researchgate.net Specifically, CH₂ stretching vibrations of the piperazine ring have been reported at various frequencies, including 2944, 2910, 2881, and 2884 cm⁻¹. researchgate.net The C-N stretching vibrations are also identifiable within the spectrum. scispace.com

The following table presents key IR absorption bands for 1-Phenylpiperazine.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching~3314
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2800-3000
C=C (aromatic)Stretching~1500-1600
C-NStretching~1238

Note: These are approximate ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the mass spectrum of 1-phenylpiperazine, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. chemicalbook.com The fragmentation of the molecule under electron ionization (EI) or other ionization methods leads to the formation of characteristic fragment ions. gbiosciences.com

Common fragmentation patterns for phenylpiperazines involve the cleavage of the piperazine ring and the loss of specific fragments. xml-journal.net For instance, ions corresponding to the phenyl group and fragments of the piperazine ring are often observed. nih.govresearchgate.net The base peak in the mass spectrum of 1-phenylpiperazine is typically observed at m/z 120.0. chemicalbook.com

Key mass spectral data for 1-Phenylpiperazine is summarized in the table below.

Fragment Ion (m/z) Relative Intensity Proposed Fragment
162.032.6%Molecular Ion [M]⁺
120.0100.0%Base Peak
105.011.6%[C₇H₇N]⁺
104.09.5%[C₇H₆N]⁺
77.012.3%[C₆H₅]⁺
56.08.8%[C₃H₆N]⁺

Note: Data obtained from an EI mass spectrum. chemicalbook.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise bond lengths, bond angles, and conformational details of this compound in its solid state. The analysis of the crystal structure of related phenylpiperazine derivatives reveals important information about intermolecular interactions, such as hydrogen bonding, which influences the packing of molecules in the crystal lattice. researchgate.netmdpi.com For instance, the crystal structure of a 1-phenylpiperazine derivative bound to a protein showed specific ionic and CH-π interactions. acs.org

Other Advanced Analytical Methods

Other analytical techniques can provide complementary information about the properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The phenyl group in this compound will exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. chemicalbook.comnih.gov The Raman spectrum of 1-phenylpiperazine shows distinct bands corresponding to the vibrations of the phenyl and piperazine rings. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Phenylpiperazine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-Phenylpiperazine-2-carbonitrile from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the geometry and electronic properties of molecules like this compound. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular DFT method that has demonstrated superiority over other approaches, such as Hartree-Fock (HF) and the Becke-Lee-Yang-Parr (BLYP) functional, for accurately predicting vibrational frequencies and NMR properties of related molecules like 1-phenylpiperazine (B188723). nih.gov These calculations are typically performed with basis sets such as 6-31G(d) and 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock approximation. While computationally more demanding, MP2 calculations can provide more accurate correlation energies and are valuable for benchmarking the results obtained from DFT methods. The choice between DFT and ab initio methods often depends on the specific property being investigated and the desired level of accuracy.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com For heterocyclic compounds, the selection of the appropriate orbitals (e.g., HOMO vs. HOMO-1 or LUMO vs. LUMO+1) is crucial for accurately correlating with observed reactivity trends. wuxibiology.com Theoretical investigations into substituted 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives have shown that both electron-donating and electron-withdrawing groups can significantly influence the HOMO-LUMO gap and, consequently, the charge transfer possibilities within the molecule. researchgate.net

Table 1: Key Quantum Chemical Parameters Derived from Frontier Orbitals

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Potential (μ)μ = -χThe escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the molecule's electrophilic character.

This table is based on general principles of conceptual DFT.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of this compound. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. researchgate.net

By analyzing the MEP surface, researchers can identify the locations of lone pairs and regions with high electron density, which are crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net This analysis, combined with Natural Bond Orbital (NBO) calculations, can provide a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR)

Computational methods can accurately predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for the related compound 1-phenylpiperazine have shown excellent agreement with experimental data, particularly when using the B3LYP/6-31G(d,p) level of theory. nih.gov

The calculated vibrational modes in the IR spectrum can be assigned to specific stretching, bending, and torsional motions of the chemical bonds. Similarly, the 1H and 13C NMR chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. nih.gov The development of large-scale computational datasets of IR and NMR spectra for organic molecules is further enhancing the ability to predict and interpret experimental results. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves and changes shape in response to its environment.

Conformational Analysis and Energy Landscapes

The piperazine (B1678402) ring in this compound can adopt various conformations, such as chair and boat forms. MD simulations are instrumental in exploring the conformational energy landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov By simulating the molecule's dynamics, researchers can understand the relative populations of different conformations and how they might influence the molecule's biological activity or physical properties.

For instance, MD simulations of phenyl-piperazine scaffolds have been used to study their binding to biological targets, demonstrating how conformational changes can lead to stable interactions with proteins. nih.gov Such simulations can reveal key intermolecular contacts and the role of specific functional groups in the binding process. acs.org The insights gained from conformational analysis are critical for drug design and understanding the structure-activity relationships of this class of compounds.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are primarily governed by the functional groups present: the phenyl ring, the piperazine ring, and the nitrile group. The phenyl group can participate in π-π stacking interactions with other aromatic systems. Additionally, the piperazine moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The protonated form of the piperazine nitrogen is considered crucial for interactions with biological receptors. nih.gov The nitrile group, with its triple bond and nitrogen atom, also contributes to the molecule's polarity and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.

In the context of aggregation, studies on related phenacyl-piperazine derivatives have explored their antiplatelet activity, which is a measure of their ability to prevent cell aggregation. nih.gov While direct studies on the aggregation behavior of this compound are not available, the potential for intermolecular hydrogen bonding and π-π stacking suggests that this compound could exhibit aggregation in certain environments. The nature and strength of these interactions would be influenced by the solvent and the presence of other molecules. The piperazine ring is often utilized in drug design as a scaffold to correctly position pharmacophoric groups for optimal interaction with target macromolecules. nih.gov

Interaction Type Participating Moiety Potential Role
π-π StackingPhenyl RingStabilization of intermolecular complexes
Hydrogen BondingPiperazine Nitrogens, Nitrile NitrogenDirectional interactions, receptor binding
Dipole-DipoleNitrile GroupContribution to overall polarity and interaction strength
Ionic InteractionsProtonated Piperazine NitrogenStrong interactions with negatively charged residues in biological targets
CH-π InteractionsPiperazine C-H bonds and Phenyl RingFurther stabilization of binding

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling for this compound would involve computational techniques to correlate its chemical structure with its biological activity. Such studies are fundamental in medicinal chemistry for optimizing lead compounds.

The molecular interactions of this compound with biological targets can be predicted using molecular docking simulations. These simulations place the ligand (this compound) into the binding site of a receptor to predict its preferred binding mode and affinity. For phenylpiperazine derivatives, docking studies have identified key interactions, such as those with aminergic G-protein coupled receptors. researchgate.net The phenylpiperazine moiety often inserts into a hydrophobic pocket, while the protonated nitrogen forms a crucial salt bridge with an acidic residue (e.g., an aspartate) in the receptor. nih.gov

For instance, in studies of related compounds binding to the KRAS protein, the piperazine ring was shown to be favorably positioned in a cleft, allowing for ionic interactions and CH-π interactions with specific amino acid residues. acs.org Similarly, in the context of topoisomerase II inhibition, the phenylpiperazine part of related molecules can slide between nucleic acid bases, participating in π-π stacking interactions. nih.gov

Potential Interacting Residues in a Generic Receptor Interaction Type with this compound
Aspartic Acid, Glutamic AcidIonic interaction with protonated piperazine nitrogen
Phenylalanine, Tyrosine, Tryptophanπ-π stacking with the phenyl ring
Serine, Threonine, Asparagine, GlutamineHydrogen bonding with piperazine or nitrile nitrogens
Leucine, Valine, IsoleucineHydrophobic interactions with the phenyl and piperazine rings

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model would likely include features such as a hydrophobic aromatic center (the phenyl ring), hydrogen bond acceptors (the piperazine and nitrile nitrogens), and a positive ionizable feature (the protonated piperazine nitrogen).

This model can then be used for virtual screening of large compound libraries to identify other molecules with a similar pharmacophoric pattern, and thus a higher probability of exhibiting the desired biological activity. nih.gov The process typically involves generating a 3D model of the pharmacophore based on a set of active compounds or the receptor binding site. This model is then used as a filter to screen databases for molecules that match the required features and spatial constraints. This approach has been successfully applied to discover novel inhibitors for various targets. nih.gov

Pharmacophoric Feature Corresponding Structural Element in this compound
Aromatic RingPhenyl group
Hydrogen Bond AcceptorPiperazine nitrogens, Nitrile nitrogen
Positive IonizableProtonated piperazine nitrogen
Hydrophobic GroupPhenyl and piperazine aliphatic portions

Design, Synthesis, and Characterization of Derivatives and Analogues of 1 Phenylpiperazine 2 Carbonitrile

Principles for Rational Design of Structural Modifications

The rational design of novel 1-phenylpiperazine-2-carbonitrile derivatives is often guided by the goal of optimizing their interaction with specific biological targets or tuning their material properties. A common strategy involves the introduction of various substituents onto the phenyl ring to modulate electronic and steric properties. For instance, in the design of new anticancer agents based on a 1,2-benzothiazine scaffold, differentially substituted phenylpiperazines were introduced to enhance their activity as potential topoisomerase II inhibitors. nih.gov

Structure-activity relationship (SAR) studies play a crucial role in this process. By systematically altering substituents and observing the resulting changes in activity, researchers can identify key structural features responsible for the desired effects. For example, in a series of 1,2-benzothiazine derivatives, it was found that compounds with two chlorine atoms on the phenylpiperazine substituent exhibited a stronger cytotoxic effect compared to those with a fluorine or trifluoromethyl substituent. nih.gov This highlights the importance of both the nature and position of substituents on the phenyl ring in determining biological activity.

Synthesis of Analogues with Varied Phenyl Substituents

The synthesis of this compound analogues with varied phenyl substituents typically involves the reaction of a suitably substituted aniline (B41778) with a piperazine (B1678402) precursor. A common method for the formation of the N-aryl bond is the Buchwald-Hartwig amination. googleapis.com Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the phenyl ring is activated by electron-withdrawing groups. googleapis.com

One general approach involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride to form the substituted 1-phenylpiperazine (B188723) core. libretexts.org This can be followed by the introduction of the nitrile group at the C-2 position. For instance, a multi-step synthesis can be employed, starting with the sulfonylation of a substituted aniline, followed by reduction, alkylation, and cyclization with bis(2-chloroethyl)amine hydrochloride to yield the desired phenylpiperazine derivative. libretexts.org

The following table summarizes a selection of synthesized 1-phenylpiperazine analogues with different substituents on the phenyl ring and their reported findings.

Substituent on Phenyl RingSynthetic Method HighlightsKey Findings
2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)Sequential sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine hydrochloride. libretexts.orgExhibited good acaricidal activity. libretexts.org
3,4-DichloroIntroduction into a 1,2-benzothiazine scaffold. nih.govShowed strong cytotoxic effects in cancer cell lines. nih.gov
4-FluoroIntroduction into a 1,2-benzothiazine scaffold. nih.govDemonstrated cytotoxic activity. nih.gov
3-TrifluoromethylIntroduction into a 1,2-benzothiazine scaffold. nih.govShowed cytotoxic effects, though less potent than the dichloro-substituted analogue. nih.gov

Synthesis of Analogues with Modifications on the Piperazine Ring

Modifications to the piperazine ring of this compound can involve the introduction of substituents at the carbon atoms or alterations to the ring structure itself. The synthesis of C-substituted piperazines is often more challenging than N-substitution and typically requires the construction of the piperazine ring from acyclic precursors. nih.gov

One strategy for synthesizing C-substituted piperazines involves the cyclization of appropriately substituted 1,2-diamines. For example, enantiomerically pure 2-substituted piperazines can be obtained from α-amino acids in a four-step synthesis, with a key aza-Michael addition reaction. Asymmetric synthesis of 2-methylpiperazine has been achieved from (R)-(+)-phenylglycinol. saskoer.ca

Recent advances in C-H functionalization offer a more direct approach to modifying the piperazine ring. nih.gov Photoredox catalysis has been utilized for the C-H arylation, vinylation, and heteroarylation of piperazines, allowing for the introduction of a variety of substituents at the carbon atoms. nih.gov

Synthesis of Analogues with Chemical Transformations of the Nitrile Group

The nitrile group at the C-2 position of this compound is a versatile functional group that can be converted into a variety of other moieties, leading to a wide range of analogues.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. For instance, the hydrolysis of pyrazine-2-carbonitrile to pyrazine-2-carboxamide has been reported, which can then be reduced to piperazine-2-carboxamide. researchgate.net This suggests that this compound could be converted to 1-phenylpiperazine-2-carboxylic acid or 1-phenylpiperazine-2-carboxamide.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would yield 1-phenyl-2-(aminomethyl)piperazine, introducing a basic center at the C-2 position.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form heterocyclic rings. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc salts or other Lewis acids, would convert the nitrile group of this compound into a 5-substituted tetrazole ring, yielding 1-phenyl-2-(1H-tetrazol-5-yl)piperazine.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This would allow for the introduction of various alkyl or aryl groups at the C-2 position, leading to 2-acyl-1-phenylpiperazine derivatives.

The following table outlines potential transformations of the nitrile group and the resulting functional groups.

Reaction TypeReagentsResulting Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic acid or Amide
ReductionLiAlH₄Primary amine
[3+2] CycloadditionNaN₃, Lewis AcidTetrazole
Organometallic AdditionR-MgBr, then H₃O⁺Ketone

Comparative Analysis of Molecular Properties and Theoretical Potentials across Derivatives

The structural modifications discussed above significantly impact the molecular properties and theoretical potentials of the resulting derivatives. Physicochemical properties such as lipophilicity (logP), dissociation constant (pKa), and electronic properties can be fine-tuned through strategic substitutions.

A study on alkoxyphenylcarbamic acid derivatives with a substituted N-phenylpiperazine moiety investigated various physicochemical properties, including melting point, solubility, surface activity, and lipophilicity parameters determined by HPLC and reversed-phase thin-layer chromatography. researchgate.net Such analyses are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provide valuable insights into the theoretical potentials of these derivatives. QSAR models can correlate the structural features of the compounds with their biological activities, helping to predict the activity of novel analogues. google.com Molecular docking simulations can predict the binding modes and affinities of the derivatives with their biological targets, aiding in the rational design of more potent and selective compounds. nih.gov

The following table provides a hypothetical comparative analysis of key molecular properties for a series of this compound derivatives.

DerivativePhenyl SubstituentC2-SubstituentCalculated logPPredicted pKa (Piperazine N)Notes
Parent Compound H-CN2.17.8Baseline compound.
Analogue A 4-Cl-CN2.87.5Increased lipophilicity and slightly decreased basicity due to the electron-withdrawing chloro group.
Analogue B 4-OCH₃-CN2.08.1Decreased lipophilicity and slightly increased basicity due to the electron-donating methoxy (B1213986) group.
Analogue C H-COOH1.57.9 (piperazine), 4.5 (acid)Increased polarity and introduction of an acidic functional group.
Analogue D H-CH₂NH₂1.88.0 (piperazine), 9.5 (amine)Increased basicity and hydrogen bonding potential.

This comparative analysis demonstrates how systematic structural modifications can be used to modulate the physicochemical properties of this compound derivatives, thereby influencing their potential applications.

Potential Applications in Materials Science and Industrial Chemistry Excluding Biomedical and Clinical Contexts

Role as Synthetic Intermediates in Fine Chemical Synthesis

The phenylpiperazine scaffold is a cornerstone in the synthesis of complex molecules due to its structural rigidity and the presence of two nitrogen atoms that can be functionalized. While much of the literature focuses on derivatives for pharmaceutical use, the underlying chemical principles highlight its broader utility as a versatile synthetic intermediate. mdpi.comgriffith.edu.au The 1-phenylpiperazine (B188723) core serves as a readily available building block, which can be modified through various organic reactions. chemicalbook.com

The true synthetic versatility of 1-Phenylpiperazine-2-carbonitrile lies in the reactivity of its distinct components:

The Piperazine (B1678402) Nitrogens: The secondary amine at the N4 position is a key reactive site, readily undergoing reactions such as N-alkylation, N-arylation, acylation, and sulfonamidation to introduce a wide array of functional groups. nih.gov For instance, the reaction of a phenylpiperazine intermediate with various alkyl or sulfonyl halides allows for the creation of a diverse library of derivative compounds. nih.govresearchgate.net

The Nitrile Group: The carbonitrile (cyano) group at the 2-position is a valuable functional handle. It can be transformed into other important chemical moieties through established synthetic routes:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: It can be reduced to a primary amine.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

A study on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles illustrates the utility of a piperazine-acetonitrile structure as a precursor for more complex molecules. mdpi.com Although the specific use of this compound as a starting material is not extensively documented in non-clinical contexts, its structure presents a clear potential for building complex chemical architectures for fine chemicals and specialty polymers. The synthesis of various 2-phenylpiperazine (B1584378) derivatives has been explored, indicating the chemical accessibility and interest in this class of compounds. researchgate.netgoogle.com

Table 1: Examples of Reactions Involving the Phenylpiperazine Scaffold This table is illustrative of the types of reactions the phenylpiperazine core can undergo, based on documented syntheses of its derivatives.

Reaction Type Reagents & Conditions Product Type Reference
N-Alkylation Alkyl Halide, K₂CO₃, DMF N-Alkyl Phenylpiperazine nih.gov
N-Sulfonamidation Sulfonyl Halide, Triethylamine N-Sulfonyl Phenylpiperazine nih.gov
Buchwald-Hartwig Amination Aryl Halide, Palladium Catalyst, Base N-Aryl Phenylpiperazine mdpi.com
Cyclization Bis(2-chloroethyl)amine hydrochloride Phenylpiperazine Ring Formation researchgate.net

Exploration in Organic Electronics and Advanced Material Science

While direct applications of this compound in organic electronics have not been extensively reported, its molecular structure contains features that are desirable for advanced materials. The field of organic electronics often utilizes nitrogen-containing heterocyclic compounds due to their thermal stability, good charge-transporting properties, and tunable electronic structures. mdpi.com

For example, carbazole (B46965) derivatives are widely used as host materials in Organic Light-Emitting Diodes (OLEDs) because of their excellent hole-transporting capabilities and high triplet energy. mdpi.com The this compound molecule shares some key characteristics with these materials, suggesting its potential for investigation:

Aromatic and Heterocyclic Core: The combination of the phenyl group and the piperazine ring provides a rigid, electron-rich system that could facilitate charge transport.

Tunable Electronic Properties: The electronic properties (i.e., HOMO and LUMO energy levels) could potentially be tuned by modifying the substituents on the phenyl ring or by further functionalizing the N4 nitrogen. This tunability is critical for designing materials for specific electronic applications like OLEDs or organic photovoltaics (OPVs).

Ligand Potential: The nitrogen atoms of the piperazine ring can act as ligands, capable of coordinating with metal ions. This opens up the possibility of using this compound or its derivatives as building blocks for Metal-Organic Frameworks (MOFs). MOFs have applications in gas storage, separation, and catalysis.

The optimization of phenylpiperazine ring systems has been explored in other scientific contexts, demonstrating that modifications to the structure can precisely control interactions with other molecules, a principle that is fundamental to materials design. acs.org The exploration of this compound in materials science remains a nascent field, representing an area of opportunity for future research.

Research into Corrosion Inhibition Mechanisms and Coatings

The use of organic compounds as corrosion inhibitors is a critical aspect of industrial maintenance, particularly for protecting metals like carbon steel in acidic environments. nih.gov The effectiveness of an organic inhibitor is typically linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of specific structural features:

Heteroatoms with lone pair electrons (e.g., Nitrogen, Oxygen, Sulfur).

Aromatic rings and multiple bonds (π-electrons).

This compound possesses all of these key features. The two nitrogen atoms in the piperazine ring have lone pairs of electrons, and the phenyl group provides a source of π-electrons. The nitrile group also contains a nitrogen atom and a triple bond. This combination suggests that the molecule could effectively adsorb onto a metal surface, such as iron, through the interaction of its electron-rich centers with the vacant d-orbitals of the metal. This process forms a protective film that impedes both anodic and cathodic corrosion reactions. researchgate.net

Studies on other nitrogen-containing organic molecules have demonstrated high inhibition efficiencies. For example, phenyl phthalimide (B116566) derivatives have shown efficiencies as high as 92.36% for carbon steel in acidic solutions, with effectiveness being tuned by the substituent groups on the phenyl ring. nih.gov Similarly, a dialkyl-diamide inhibitor achieved up to 99% efficiency in protecting X52 steel in a CO2-saturated brine environment. nih.gov While specific experimental data for this compound is not available, its structural analogy to these effective inhibitors indicates a strong theoretical potential for its use in corrosion-resistant coatings and formulations.

Table 2: Corrosion Inhibition Efficiency of Structurally Related Nitrogen-Containing Organic Compounds

Inhibitor Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
Phenyl Phthalimide Derivative (with -OCH₃) Carbon Steel H₂SO₄ 92.36 nih.gov
Dialkyl-diamide (from Coffee Bagasse Oil) API X52 Steel CO₂-Saturated Brine 99 nih.gov
Pyrazolylindolenine Derivative (InPzTAm) Copper 1M HCl 94.0 nih.gov

Other Emerging Industrial and Research Applications

Beyond the areas of synthesis and materials science, derivatives of phenylpiperazine have found utility in specialized industrial sectors, most notably in agrochemicals.

Research has led to the development of novel phenylpiperazine derivatives that exhibit significant acaricidal (mite-killing) activity. nih.govresearchgate.net In one study, a series of 4-substituted 1-phenylpiperazine compounds were synthesized and tested against various spider mite species, including Tetranychus urticae. nih.govresearchgate.net The research demonstrated that the biological activity could be systematically optimized by altering the substituents on both the phenyl ring and the piperazine nitrogen. For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine was identified as a highly potent agent against several mite species. nih.govresearchgate.net This application underscores the value of the phenylpiperazine scaffold in developing active compounds for crop protection, an important industrial field.

Another emerging area of research is the development of piperazine derivatives as radioprotective agents, designed to protect cells and tissues from the damaging effects of ionizing radiation. nih.gov While this application borders on the biomedical, its focus is on chemical countermeasures, representing a unique niche in applied chemistry.

Table 3: Acaricidal Activity of a Selected Phenylpiperazine Derivative Data extracted from a study on phenylpiperazine derivatives for agrochemical use. researchgate.net

Compound Target Pest Activity
1-[2-fluoro-4-methyl-5-(2,2.2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine Tetranychus urticae (Two-spotted spider mite) High
Tetranychus kanzawai (Kanzawa spider mite) High
Panonychus citri (Citrus red mite) High

Advanced Analytical Methodologies for the Detection and Quantification of 1 Phenylpiperazine 2 Carbonitrile Excluding Clinical/biological Fluids for Dosage or Safety Analysis

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of phenylpiperazine derivatives, offering the necessary separation from complex matrices and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

For the analysis of piperazine (B1678402) derivatives, High-Performance Liquid Chromatography (HPLC) is a frequently employed technique, often coupled with a Diode-Array Detector (DAD) for quantification. researchgate.netdaneshyari.com Method development for a compound like 1-Phenylpiperazine-2-carbonitrile would typically involve a reverse-phase approach.

A common starting point for method development would be a C18 column. unodc.org The mobile phase composition is a critical parameter to optimize, usually consisting of a mixture of an aqueous component (like a phosphate (B84403) buffer or water with an acid additive such as formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all components in a mixture. mdpi.com

Validation of an HPLC method would ensure its reliability, and includes the assessment of parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For related piperazine derivatives, HPLC methods have been validated with linearity over specific concentration ranges and have demonstrated good precision and accuracy, with values often below 4%. researchgate.net

Table 1: Illustrative HPLC Parameters for Phenylpiperazine Derivative Analysis (Note: This table is a generalized representation based on methods for related compounds and would require specific optimization for this compound)

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.0 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2) nih.gov
Detection UV at 239 nm nih.gov
Flow Rate 0.5 mL/min mdpi.com
Temperature 30 °C mdpi.com

Gas Chromatography (GC) Method Development and Validation

Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is another powerful technique for the analysis of piperazine derivatives. researchgate.net A significant consideration for GC analysis of these compounds is their polarity and potential for low volatility. To address this, derivatization is often a necessary step in sample preparation. daneshyari.comresearchgate.net Silylation or acylation agents can be used to create less polar and more volatile derivatives suitable for GC analysis. daneshyari.com

The choice of the GC column is crucial for separation. A non-polar or medium-polarity column is typically used. The temperature program of the GC oven is optimized to ensure the separation of the target analyte from other components. Validation of a GC method involves similar parameters to HPLC validation. For other piperazine derivatives, GC-MS methods have been successfully developed and validated for their simultaneous quantification. scholars.direct

Chiral Separation Techniques (if applicable)

The this compound molecule possesses a chiral center at the second carbon of the piperazine ring. Therefore, it exists as a pair of enantiomers. While the literature search did not yield specific chiral separation methods for this compound, it is an important consideration for a complete analytical characterization, as enantiomers can have different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), would be the most common approach to separate the enantiomers.

Tandem Spectrometric Detection Methods

To achieve higher selectivity and sensitivity, especially in complex samples, tandem mass spectrometry (MS/MS) is the preferred detection method.

LC-MS/MS for Enhanced Selectivity and Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of piperazine derivatives. mdpi.comresearchgate.net The method involves separating the compounds using HPLC, followed by ionization (typically electrospray ionization - ESI) and detection by a tandem mass spectrometer. The MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion for the target analyte and then monitoring for a specific product ion that is formed upon fragmentation. This provides a high degree of certainty in the identification and quantification of the compound. For phenylpiperazine derivatives, a common fragmentation pattern involves the neutral loss of a fragment with m/z 43. researchgate.netnih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound (Note: These parameters are speculative and would need to be determined experimentally)

ParameterPotential Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) To be determined via infusion and fragmentation studies
Collision Energy To be optimized

GC-MS/MS for Volatile Derivative Analysis

Similar to LC-MS/MS, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of volatile or derivatized compounds. nih.gov After separation on the GC column, the analyte is ionized (usually by electron ionization - EI) and detected by the MS/MS system in MRM mode. This technique is particularly useful for forensic toxicology, where low detection limits are often required. nih.gov The development of a GC-MS/MS method for this compound would first require the optimization of a derivatization procedure.

Electrochemical and Other Quantitative Detection Methods

The sensitive and accurate quantification of this compound and related compounds is essential for various non-clinical applications, such as in chemical synthesis monitoring and quality control of reference materials. While specific analytical methodologies for this compound are not extensively detailed in publicly available research, the techniques established for its parent compound, 1-phenylpiperazine (B188723) (PhPIP), and other derivatives are highly relevant. These methods primarily leverage the electrochemical activity of the phenylpiperazine moiety.

Electrochemical sensing techniques, in particular, have gained significant attention for the analysis of piperazine derivatives. plu.mx These methods offer several advantages, including high sensitivity, portability, rapid analysis times, and cost-effectiveness, making them suitable alternatives to more complex analytical systems. plu.mxup.pt

Voltammetric Analysis

Voltammetric methods are powerful electrochemical techniques for the quantitative analysis of electroactive compounds like phenylpiperazine derivatives. The core principle relies on the oxidation of the aromatic amine group present in the molecular structure. plu.mxresearchgate.net

Research Findings: Studies on a range of psychoactive piperazine derivatives, including 1-phenylpiperazine (PhPIP), have been conducted using glassy carbon electrodes. plu.mxresearchgate.net The electrochemical oxidation of these compounds is critically dependent on the aromatic amine structure. researchgate.net The voltammetric profile of these substances provides a basis for their quantitative detection. up.pt

For instance, an analytical procedure using differential pulse voltammetry (DPV) has been developed for the detection of aryl piperazines. researchgate.net This method, when combined with a solid-phase extraction (SPE) clean-up step, demonstrated high sensitivity. researchgate.net The crucial role of the aromatic amine in the oxidative profiles of PhPIP and its analogues was confirmed in these studies. plu.mxresearchgate.net

ParameterValueAnalytical MethodCompound Class
Limit of Detection (LOD) ~0.15 µg∙mL⁻¹DPV with SPEAryl Piperazines researchgate.net
Linearity Range Up to 250 µg∙mL⁻¹DPV with SPEAryl Piperazines researchgate.net

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

Combining the separation power of high-performance liquid chromatography (HPLC) with the sensitivity of electrochemical detection (ECD) provides a robust method for analyzing piperazine compounds.

Research Findings: An innovative HPLC-ECD method was developed for piperazine antihistamine drugs, which shares the core piperazine structure. semanticscholar.orgnih.gov This method utilized a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode. semanticscholar.orgnih.gov The nickel oxide nanoparticles were found to have an electrocatalytic effect on the oxidation of the piperazine moiety, shifting the peak potential from 1.25 V to 1.09 V versus a silver/silver chloride (Ag/AgCl) reference electrode. semanticscholar.orgnih.gov This enhancement in electrochemical response allows for very low detection limits. semanticscholar.org

The table below summarizes the limits of detection achieved for various piperazine antihistamine drugs using this HPLC-ECD method.

CompoundLimit of Detection (LOD)
Cyclizine 3.8 nM semanticscholar.orgnih.gov
Chlorcyclizine 6.0 nM semanticscholar.orgnih.gov
Meclizine 24 nM semanticscholar.orgnih.gov
Cetirizine 28 nM semanticscholar.orgnih.gov
Flunarizine 32 nM semanticscholar.orgnih.gov
Buclizine 120 nM semanticscholar.orgnih.gov

The method demonstrated linearity up to a concentration of 5 µmol L⁻¹. semanticscholar.orgnih.gov

Other Quantitative Methods

In addition to electrochemical methods, other techniques are employed for the structural characterization and potential quantification of phenylpiperazine derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS) are powerful tools for identifying and characterizing these compounds in collected samples. nih.gov For example, the structural elucidation of substances like 1-(4-bromophenyl)piperazine (B1272185) (pBPP) and 1-(3-chloro-4-fluorophenyl)piperazine (B8803412) (3,4-CFPP) has been successfully performed using these techniques, providing comprehensive data that facilitates their identification in forensic and research laboratories. nih.gov

Future Research Directions and Unresolved Challenges Pertaining to 1 Phenylpiperazine 2 Carbonitrile

Development of Innovative and Sustainable Synthetic Pathways

A primary challenge in the study of 1-Phenylpiperazine-2-carbonitrile is the development of efficient and environmentally benign synthetic routes. Current methods for synthesizing phenylpiperazine cores often involve multi-step procedures, such as the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine hydrochloride or palladium-catalyzed Buchwald-Hartwig amination reactions. nih.govchemicalbook.comnih.govgoogle.com The introduction of the carbonitrile group at the 2-position of the piperazine (B1678402) ring presents an additional layer of complexity.

Future research should focus on developing novel synthetic strategies that are both high-yielding and sustainable. Key areas for exploration include:

Catalytic Approaches: Investigating novel catalysts to streamline the synthesis, reduce reaction times, and improve atom economy. This includes exploring transition-metal-free methods to avoid catalyst contamination in the final product. nih.gov

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. orgsyn.org

Green Chemistry Principles: Employing sustainable solvents, reducing energy consumption through methods like microwave or ultrasound-assisted synthesis, and designing processes that minimize waste generation. mdpi.com

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C-2 position, which will be crucial for investigating the compound's potential applications where specific stereoisomers may exhibit different properties.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Key Challenges
Modified Buchwald-Hartwig Amination High functional group tolerance; well-established for C-N bond formation. Requires careful selection of catalysts and ligands; potential for metal contamination.
Cyclization with Functionalized Precursors Can build the core ring structure directly. May require harsh reaction conditions (high temperatures); availability of starting materials. nih.gov
Post-Cyclization Functionalization Allows for late-stage introduction of the nitrile group onto a pre-formed phenylpiperazine ring. Potential for side reactions; may require protecting groups.
Microwave/Ultrasound-Assisted Synthesis Rapid reaction times; potential for improved yields and cleaner reactions. mdpi.com Scalability can be a challenge; requires specialized equipment.

| Flow Chemistry | Enhanced process control and safety; facilitates scalability. orgsyn.org | Requires optimization of flow parameters; initial setup costs. |

Further Elucidation of Theoretical Aspects through Advanced Computational Models

Computational chemistry offers powerful tools to predict and understand the properties of this compound before extensive laboratory synthesis is undertaken. While experimental studies on 1-phenylpiperazine (B188723) have been combined with theoretical calculations (such as Density Functional Theory) to analyze its structure and vibrational spectra nih.govresearchgate.net, similar in-depth computational studies for the 2-carbonitrile derivative are needed.

Future computational research should aim to:

Determine Molecular Geometry and Conformation: Use methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d,p)) to calculate the most stable conformation of the molecule, including the orientation of the phenyl and carbonitrile groups relative to the piperazine ring. nih.gov

Predict Spectroscopic Properties: Calculate theoretical NMR and FT-IR spectra to aid in the structural confirmation of the synthesized compound. nih.govresearchgate.net

Elucidate Electronic Properties: Analyze the molecule's electronic structure, including frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, to understand its reactivity and potential interaction sites.

Employ QSAR and Pharmacophore Modeling: If exploring potential bio-activity, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be developed to predict the compound's properties and guide the design of derivatives with enhanced characteristics. nih.govjetir.org

Table 2: Advanced Computational Models for Theoretical Elucidation

Computational Method Application for this compound Expected Insights
Density Functional Theory (DFT) Geometry optimization, vibrational frequency analysis, calculation of NMR chemical shifts. nih.gov Stable conformations, predicted IR/NMR spectra, electronic structure.
Molecular Docking Simulating the interaction of the compound with biological targets or material surfaces. Potential binding modes, interaction energies, guiding non-clinical applications. jetir.org
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with specific properties (e.g., acaricidal activity). nih.gov Predictive models for designing new derivatives with desired properties.

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicting the absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov | Understanding the compound's behavior in biological systems for non-clinical studies (e.g., environmental fate). |

Expansion of Non-Clinical Application Areas and Materials Development

While many phenylpiperazine derivatives are explored for their effects on the central nervous system mdpi.com, there is significant potential for non-clinical applications. Research into other piperazine-containing compounds has revealed their utility in diverse fields such as agriculture and radiation protection. nih.govnih.gov

Unresolved challenges and future directions include:

Agrochemicals: Phenylpiperazine derivatives have been synthesized and tested for their acaricidal (mite-killing) activity against pests like Tetranychus urticae (two-spotted spider mite). nih.govresearchgate.net Future research could evaluate this compound and its analogues as potential new pesticides, focusing on their efficacy, selectivity, and environmental impact.

Radiation Countermeasures: Novel piperazine derivatives have shown promise as radioprotective agents, mitigating DNA damage from ionizing radiation with potentially better safety profiles than existing compounds. nih.gov The unique electronic properties conferred by the nitrile group could make this compound a candidate for investigation in this area.

Materials Science: The rigid structure of the phenylpiperazine core combined with the reactive potential of the nitrile group could be exploited in materials science. It could serve as a monomer or a building block for novel polymers, coordination complexes, or functional materials with specific optical, electronic, or thermal properties.

Table 3: Potential Non-Clinical Applications

Application Area Rationale for Investigation Research Focus
Agrochemicals (Acaricides/Insecticides) Known activity of related phenylpiperazine structures against agricultural pests. nih.govresearchgate.net Synthesis of derivatives, efficacy testing against target pests, structure-activity relationship studies.
Radiation Countermeasures Piperazine derivatives have demonstrated radioprotective effects in vitro. nih.gov Evaluation of efficacy in mitigating radiation-induced DNA damage, cytotoxicity screening.

| Functional Materials | The molecule's structure could be integrated into larger systems to create materials with novel properties. | Polymerization studies, synthesis of metal-organic frameworks, investigation of photophysical properties. |

Advancements in Analytical Techniques for Enhanced Purity and Structural Characterization

Robust analytical methods are essential for the successful research and development of any new chemical entity. For this compound, this involves establishing techniques for its identification, quantification, and purity assessment.

Future work in this area should focus on:

Chromatographic Method Development: Developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for routine analysis. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) could offer faster analysis times and improved resolution. qascf.com

Advanced Spectroscopic and Spectrometric Analysis: Utilizing a suite of techniques for unambiguous structural confirmation. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS) like LC-QTOF-MS for accurate mass determination, and FT-IR spectroscopy to confirm functional groups. nih.govnih.gov

Impurity Profiling: Developing sensitive methods to detect and identify any impurities or by-products from the synthesis, which is critical for quality control.

Solid-State Characterization: For the crystalline solid, techniques like X-ray crystallography would be invaluable for determining the precise three-dimensional molecular structure and intermolecular interactions in the solid state. iucr.org

Table 4: Key Analytical Techniques for Characterization

Technique Purpose Information Provided
HPLC / UHPLC Purity determination and quantification. qascf.com Retention time, peak area (for quantification), purity percentage.
GC-MS Separation and identification of volatile components and impurities. rsc.org Retention time, mass spectrum for structural elucidation.
NMR Spectroscopy (¹H, ¹³C, COSY) Unambiguous structural elucidation. nih.gov Chemical shifts, coupling constants, connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight determination. nih.gov Exact mass, elemental composition confirmation.
X-ray Crystallography Determination of the 3D molecular structure in the solid state. iucr.org Bond lengths, bond angles, crystal packing, stereochemistry.

| FT-IR Spectroscopy | Functional group identification. researchgate.net | Presence of key functional groups (e.g., C≡N, aromatic C-H). |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for 1-Phenylpiperazine-2-carbonitrile?

  • Methodology : Synthetic routes often involve nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine derivatives. For example, CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM biphasic system enable efficient triazole formation, as demonstrated in analogous piperazine syntheses . Optimization parameters include solvent ratios (e.g., 1:2 H₂O:DCM), reaction time (2–24 hours), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Adhere to JIS Z 7253:2019 standards:

  • PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates.
  • Storage : Store at –20°C in airtight containers to maintain stability .

Q. Which analytical techniques are suitable for purity assessment and structural confirmation?

  • Methodology :

  • Chromatography : HPLC or GC-MS with ethyl acetate/hexane mobile phases to monitor reaction progress and quantify impurities .
  • Spectroscopy : IR and ¹H/¹³C NMR to confirm functional groups (e.g., nitrile peaks at ~2200 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in predicted vs. experimental properties (e.g., solubility, reactivity)?

  • Methodology :

  • Density Functional Theory (DFT) : Use functionals like B3LYP/6-31G(d) to model electron density and correlate with experimental data (e.g., solubility parameters or reaction barriers). Validate with atom/molecule benchmarks as in Colle-Salvetti-based approaches .
  • Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) to refine LogP and bioavailability predictions .

Q. What strategies optimize reaction yields in heterocyclic functionalization of this compound?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts for regioselective substitutions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity, while toluene minimizes side reactions in thermal conditions .
  • DoE (Design of Experiments) : Systematically vary temperature (25–80°C), stoichiometry (1:1 to 1:2 substrate:catalyst), and time to identify Pareto-optimal conditions .

Q. How can X-ray crystallography and SHELX software improve structural characterization?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction data.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding via R-factor convergence (<5%) .
  • Validation : Check for voids (PLATON) and twinning (ROTAX) to resolve crystallographic ambiguities .

Q. What in vitro assays and molecular docking approaches evaluate pharmacological potential (e.g., anticancer activity)?

  • Methodology :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .
  • Docking : AutoDock Vina or Schrödinger Glide docks the compound into target proteins (e.g., EGFR or PARP), using AMBER force fields for binding energy minimization .
  • ADMET Prediction : SwissADME predicts BBB permeability, CYP450 inhibition, and hepatotoxicity using QSAR models .

Q. How are pharmacokinetic properties (e.g., bioavailability) assessed for piperazine derivatives?

  • Methodology :

  • LogP Measurement : Shake-flask method with octanol/water partitioning, validated via HPLC retention times .
  • Permeability Assays : Caco-2 cell monolayers quantify intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high bioavailability) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to track parent compound degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.